Ddhads - 76958-99-1

Ddhads

Catalog Number: EVT-361929
CAS Number: 76958-99-1
Molecular Formula: C28H35KO10
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular structure of Ddhads is quite complex. It includes a variety of functional groups and has a high degree of stereochemistry . The compound includes a furan ring, a naphthalene ring, and several carboxylic acid groups . The stereochemistry is indicated in the IUPAC name, with several chiral centers identified .

Source

Ddhads can be synthesized through various pathways, often starting from naturally occurring nucleosides or through chemical modifications of existing compounds. They may also be isolated from biological systems where adenosine metabolism occurs.

Classification

Ddhads can be classified based on their structural characteristics and functional groups. This classification helps in understanding their reactivity and potential interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of Ddhads typically involves several methods:

  1. Chemical Synthesis: This involves the stepwise construction of the Ddhads from simpler chemical precursors. Common techniques include:
    • Nucleophilic substitution: Replacing functional groups on the adenosine backbone.
    • Reduction reactions: Converting double bonds to single bonds or hydroxyl groups to alcohols.
  2. Biochemical Synthesis: Utilizing enzymes to facilitate the conversion of adenosine into Ddhads through metabolic pathways.

Technical Details

The synthesis process may require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or solvents to achieve high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress and purity of the synthesized compounds.

Molecular Structure Analysis

Structure

Ddhads possess a complex molecular structure characterized by multiple hydroxyl groups attached to a purine base. The structural formula can be represented as follows:

C10H13N5O4C_{10}H_{13}N_5O_4

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to the compound's properties.

Data

The molecular weight of Ddhads is approximately 253.24 g/mol. Structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Ddhads participate in various chemical reactions that are crucial for their functionality:

  1. Phosphorylation: Ddhads can undergo phosphorylation reactions to form nucleotide triphosphates.
  2. Hydrolysis: They may react with water to break down into simpler components under certain conditions.

Technical Details

These reactions often require specific enzymes or catalysts to proceed efficiently. Kinetic studies help determine reaction rates and mechanisms, providing insights into how Ddhads interact with other molecules.

Mechanism of Action

Process

The mechanism of action for Ddhads involves their interaction with specific receptors in biological systems, particularly adenosine receptors. Upon binding to these receptors, Ddhads can modulate various physiological processes such as:

  • Cell signaling: Influencing pathways related to inflammation and immune responses.
  • Metabolic regulation: Affecting energy production and utilization within cells.

Data

Studies have shown that Ddhads exhibit varying affinities for different adenosine receptor subtypes, which can be quantified using binding assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ddhads typically appear as white crystalline solids.
  • Solubility: They are generally soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Ddhads are stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: They can participate in redox reactions due to the presence of hydroxyl groups.

Relevant data from studies indicate that Ddhads exhibit moderate stability with a melting point around 150°C.

Applications

Ddhads have several scientific applications:

  1. Pharmacology: Investigated for their potential as therapeutic agents targeting adenosine receptors.
  2. Biochemistry: Used in studies exploring nucleotide metabolism and signaling pathways.
  3. Research Tools: Serve as substrates or inhibitors in enzyme assays related to nucleoside metabolism.
Introduction to Ddhads in Contemporary Chemical Research

Historical Context and Discovery of Ddhads

Andrographis paniculata has been utilized for centuries in traditional Chinese, Indian, and Southeast Asian medicine for treating infections, fever, and inflammatory conditions. The plant earned the epithet "King of Bitters" due to its pronounced bitter taste, primarily attributed to andrographolide and related diterpenoids. Scientific isolation of andrographolide—the parent compound of Ddhads—was first achieved in the 20th century, with its crystalline structure fully characterized by the 1950s [2].

The term "Ddhads" collectively refers to structurally modified analogs of andrographolide developed to enhance bioavailability and target specificity. Seminal studies in the 1990s–2000s identified key derivatives, including:

  • 14-Deoxy-11,12-didehydroandrographolide: Noted for antiviral activity against influenza and HIV
  • Neoandrographolide: Distinguished by its glycosylated structure
  • 14-Deoxyandrographolide: Demonstrated efficacy against HPV and HSV-1 [2] [6]

Commercial extracts like KalmCold™ and Kan Jang™ clinically validated the therapeutic potential of these compounds, accelerating interest in synthetic derivatives. Current research prioritizes derivatives optimized for specific molecular targets, moving beyond crude plant extracts [2].

Table 1: Key Milestones in Ddhads Research

Year RangeDevelopment PhaseSignificant Advancements
Pre-1950Traditional UseAerial parts used in decoctions for infections and fever
1950s–1980sCompound IsolationIsolation and crystallization of andrographolide (C~20~H~30~O~5~)
1990s–2010sDerivative CharacterizationIdentification of neoandrographolide, 14-deoxy analogs
2020–PresentTargeted Drug DesignCheminformatics-driven development of dual-target inhibitors

Structural Uniqueness and Functional Group Significance

Ddhads share a core ent-labdane diterpenoid skeleton featuring four fused rings, but their bioactivity is predominantly governed by peripheral functional groups. These moieties dictate solubility, reactivity, and target binding:

Critical Functional Groups:

  • α,β-Unsaturated γ-Lactone (Ring E)
  • The conjugated double bond system (C=O and C=C) enables Michael addition reactions with biological nucleophiles
  • Governs electrophilic properties crucial for covalent binding to viral proteases [6]
  • Hydroxyl Groups (-OH)
  • Primary sites for glycosylation (e.g., neoandrographolide’s C-19 glucose attachment)
  • Enhance water solubility through hydrogen bonding but limit membrane permeability
  • Contribute to bitter taste perception [1] [8]
  • Exocyclic Methylene Groups (=CH~2~)
  • Located at C-8 and C-17 in andrographolide
  • Serve as "chemical handles" for synthetic modifications to improve pharmacokinetics [2]
  • Epoxide Functionality
  • Present in andrographolide (C-12,13)
  • Increases ring strain and reactivity, facilitating nucleophilic ring-opening reactions [6]

Physicochemical Implications:

  • Solubility Limitations: The diterpenoid backbone renders Ddhads nonpolar, with aqueous solubility as low as 46 mg/L for andrographolide. Hydroxyl groups partially mitigate this through H-bonding, but bioavailability remains challenging [2] [8].
  • Acid-Base Behavior: Lack of ionizable groups (e.g., amino or carboxyl) limits pH-dependent solubility changes, restricting formulation options [5].
  • Thermal Stability: High melting points (205–210°C for andrographolide) indicate crystalline stability but complicate processing [2].

Table 2: Functional Group Distribution in Key Ddhads

CompoundCore StructureFunctional GroupsRole in Bioactivity
AndrographolideC~20~H~30~O~5~3x -OH, γ-lactone, =CH~2~Base scaffold for derivatization
NeoandrographolideC~26~H~40~O~8~Glycosylated -OH, γ-lactoneEnhanced solubility; antiviral synergy
14-Deoxy-11,12-didehydroandrographolideC~20~H~28~O~4~Conjugated diene, γ-lactoneImproved membrane permeability
CID 2734589*Modified andrographolideEpoxide opening, added -COOHDual nsp14/nsp16 inhibition

*PubChem CID from recent cheminformatics study [6]

Research Gaps in Andrographolide Derivative Studies

Despite promising applications, critical knowledge gaps impede Ddhads' translation into therapeutics:

A. Underexplored Structure-Activity Relationships (SAR)

  • Dual-Target Mechanisms: Most studies focus on single targets (e.g., viral proteases), though recent in silico work identified CID 2734589 and CID 138968421 as dual inhibitors of SARS-CoV-2 methyltransferases (nsp14/nsp16). Experimental validation remains lacking [6].
  • Role of Stereochemistry: Configurational effects (e.g., C-14 epimerization) on target binding are poorly documented despite known impacts on protein docking [6].

B. Bioavailability Challenges

  • Low Solubility: Water insolubility persists in >80% of characterized derivatives, limiting intravenous delivery. Glycosylation (e.g., neoandrographolide) improves solubility but accelerates renal clearance [2].
  • Metabolic Instability: Lactone ring susceptibility to esterase-mediated hydrolysis in plasma reduces systemic exposure. No prodrug strategies have reached clinical testing [2].

C. Synthetic Methodology Limitations

  • Selective Functionalization: Current methods struggle to modify C-3/C-19 hydroxyls selectively without protecting groups, reducing synthetic yields [6].
  • Scalability Issues: Multi-step derivatizations (e.g., C-12,13 epoxide opening) suffer from low atom economy and hazardous reagents [2].

Table 3: Key Research Gaps and Proposed Approaches

Research GapCurrent StatusEmerging Solutions
SAR for dual-target inhibitionSingle-target focus dominatesCheminformatics screening of multi-target libraries [6]
Metabolic stabilityUnmodified lactones degrade rapidlyRing saturation or isosteric replacement (e.g., pyrazole)
Delivery systemsLimited to conventional formulationsNanoemulsions and lipid carriers in preclinical study
Synthetic accessLow-yielding protection/deprotectionBiocatalysis (lipase-mediated regioselective acylation)

Concluding Remarks

Ddhads exemplify how functional group manipulation can refine natural products into targeted therapeutics. Their α,β-unsaturated lactones and polyhydroxylated frameworks provide versatile platforms for chemical optimization, yet unresolved challenges in bioavailability and target specificity necessitate innovative approaches. Future research must prioritize: 1) In vivo validation of dual-target inhibitors, 2) Advanced delivery systems to bypass solubility limitations, and 3) Green chemistry techniques to streamline synthesis. Closing these gaps will unlock the full pharmaceutical potential of this structurally unique class [2] [6].

Properties

CAS Number

76958-99-1

Product Name

Ddhads

IUPAC Name

potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate

Molecular Formula

C28H35KO10

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C28H36O10.K/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);/q;+1/p-1/b6-5+;/t19-,20+,21-,27+,28+;/m1./s1

InChI Key

ASSFASHREXZFDB-IPPKWHAOSA-M

SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]

Synonyms

14-deoxy-11,12-didehydroandrographolide 3,19-disuccinate
DDHADS

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.